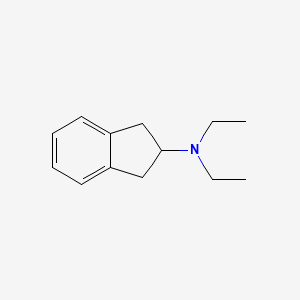

N,N-diethyl-2,3-dihydro-1H-inden-2-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N,N-diethyl-2,3-dihydro-1H-inden-2-amine is a useful research compound. Its molecular formula is C13H19N and its molecular weight is 189.30 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Pharmaceutical Synthesis

1.1 Intermediate for Anti-Parkinson Drugs

N,N-Diethyl-2,3-dihydro-1H-inden-2-amine is noted for its significance as an intermediate in the synthesis of rasagiline, an irreversible monoamine oxidase-B (MAO-B) inhibitor used in the treatment of Parkinson's disease. Rasagiline enhances dopamine levels and provides neuroprotective effects, making it a valuable therapeutic agent for managing Parkinson’s symptoms . The synthesis of rasagiline involves the reduction of 2,3-dihydro-1H-indenes-1-ketoxime to yield this compound, which can then be converted into the final product through further reactions .

1.2 Synthesis Methodologies

Recent advancements in synthetic methodologies have improved the efficiency of producing this compound. For instance, a method utilizing alumino-nickel under basic conditions has been developed to facilitate the reduction process without the need for pressurized hydrogenation, thus simplifying industrial production . This method not only enhances yield but also reduces operational costs.

Biological Activities

2.1 Neuroprotective Properties

Research indicates that compounds related to this compound exhibit neuroprotective properties. These compounds can potentially mitigate oxidative stress and neuronal damage associated with neurodegenerative diseases . The neuroprotective action is attributed to their ability to inhibit MAO-B activity, which is crucial in the metabolism of neurotransmitters like dopamine.

2.2 Antidiabetic Potential

In addition to its neuroprotective effects, recent studies have explored the antidiabetic properties of synthesized derivatives of this compound. In vitro and in vivo evaluations have shown promising results in lowering blood glucose levels and improving insulin sensitivity . This highlights the compound's versatility and potential application in diabetes management.

Case Studies and Research Findings

Properties

Molecular Formula |

C13H19N |

|---|---|

Molecular Weight |

189.30 g/mol |

IUPAC Name |

N,N-diethyl-2,3-dihydro-1H-inden-2-amine |

InChI |

InChI=1S/C13H19N/c1-3-14(4-2)13-9-11-7-5-6-8-12(11)10-13/h5-8,13H,3-4,9-10H2,1-2H3 |

InChI Key |

IPKWICPQIRRGCU-UHFFFAOYSA-N |

Canonical SMILES |

CCN(CC)C1CC2=CC=CC=C2C1 |

Origin of Product |

United States |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.